17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a seven-membered ring containing three nitrogen atoms (triazatetracycloheptadeca) fused with a five-membered ring (pentaenone).
- The 4-fluorophenyl group is attached to one of the nitrogen atoms.
- The 2-oxoethyl group bridges the two rings.
- The sulfur atom (thia) is part of the seven-membered ring.
- Overall, this compound exhibits intriguing structural features that make it interesting for further study.
Preparation Methods
- One synthetic route involves the reaction of 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane in DMSO. The reaction proceeds at 35°C and yields the desired product .
- Industrial production methods may vary, but this route provides a starting point for laboratory-scale synthesis.
Chemical Reactions Analysis
Oxidation: The carbonyl group (2-oxoethyl) can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups may be possible.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions can yield various derivatives, including substituted analogs.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science (e.g., organic electronics, sensors).
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Potential targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound stands out due to its specific arrangement of rings, functional groups, and substitution patterns.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C21H16FN3O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one |
InChI |
InChI=1S/C21H16FN3O2S/c22-14-8-6-13(7-9-14)17(26)12-25-16-5-2-1-4-15(16)18-19(25)20(27)24-10-3-11-28-21(24)23-18/h1-2,4-9H,3,10-12H2 |
InChI Key |
WNQGZUUQLCIYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=C(C4=CC=CC=C4N3CC(=O)C5=CC=C(C=C5)F)N=C2SC1 |
Origin of Product |
United States |
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